molecular formula C9H11NO B1500486 3-(Azetidin-2-yl)phenol

3-(Azetidin-2-yl)phenol

Cat. No.: B1500486
M. Wt: 149.19 g/mol
InChI Key: VYFDZGDIJFWICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-2-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 2-azetidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is scalable and efficient, providing high yields without the need for chromatographic purification.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The process may include the use of transition metal catalysts and optimized reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: this compound is unique due to the combination of the phenol and azetidinyl groups, which confer distinct chemical and biological properties. Unlike phenol, which is primarily known for its antiseptic properties, this compound exhibits a broader range of activities due to the presence of the azetidinyl group .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-(azetidin-2-yl)phenol

InChI

InChI=1S/C9H11NO/c11-8-3-1-2-7(6-8)9-4-5-10-9/h1-3,6,9-11H,4-5H2

InChI Key

VYFDZGDIJFWICI-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=CC=C2)O

Origin of Product

United States

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